molecular formula C26H33N5O4S2 B608493 Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)- CAS No. 866772-52-3

Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-

Cat. No. B608493
CAS RN: 866772-52-3
M. Wt: 543.701
InChI Key: GMGMDWSPSKXMJH-OAQYLSRUSA-N
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Description

LBX192, also known as NVP-LBX192, is a Liver Targeted Glucokinase Activator. LBX192 activated the GK enzyme in vitro at low nM concentrations and significantly reduced glucose levels during an oral glucose tolerance test in normal as well as diabetic mice. A GK activator has the promise of potentially affecting both the beta-cell of the pancreas, by improving glucose sensitive insulin secretion, as well as the liver, by reducing uncontrolled glucose output and restoring post prandial glucose uptake and storage as glycogen.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of various pyridin derivatives, including structures related to Benzeneacetamide, highlighting the versatility and potential applications of these compounds in chemical synthesis and pharmaceuticals (Shatsauskas et al., 2017).

Pharmacological Applications

  • Research on alpha(1)-adrenoceptor antagonists involved the synthesis and biological evaluation of compounds with structures similar to Benzeneacetamide. These studies contribute to understanding the pharmacological properties and potential therapeutic applications of such compounds (Betti et al., 2002).
  • Another study synthesized and evaluated N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, closely related to Benzeneacetamide, as high-affinity sigma receptor ligands. This research provides insights into the neurological applications of these compounds (de Costa et al., 1990).

Biological and Antimicrobial Activities

  • A research paper detailed the synthesis of new pyridine derivatives, including structures akin to Benzeneacetamide, and evaluated their antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Novel Compound Synthesis

  • Innovative heterocycles incorporating a thiadiazole moiety, structurally related to Benzeneacetamide, were synthesized and assessed for insecticidal activity. This study demonstrates the potential agricultural applications of such compounds (Fadda et al., 2017).

properties

CAS RN

866772-52-3

Product Name

Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-

Molecular Formula

C26H33N5O4S2

Molecular Weight

543.701

IUPAC Name

3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide

InChI

InChI=1S/C26H33N5O4S2/c1-30-13-15-31(16-14-30)37(33,34)20-9-7-19(8-10-20)21(17-18-5-3-4-6-18)24(32)29-26-27-22-11-12-23(35-2)28-25(22)36-26/h7-12,18,21H,3-6,13-17H2,1-2H3,(H,27,29,32)

InChI Key

GMGMDWSPSKXMJH-OAQYLSRUSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CC3CCCC3)C(=O)NC4=NC5=C(S4)N=C(C=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LBX192;  LBX 192;  LBX-192;  NVP-LBX192;  NVP-LBX-192;  NVP-LBX 192.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-
Reactant of Route 3
Reactant of Route 3
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-
Reactant of Route 4
Reactant of Route 4
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-
Reactant of Route 5
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-
Reactant of Route 6
Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-

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